Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-

Description

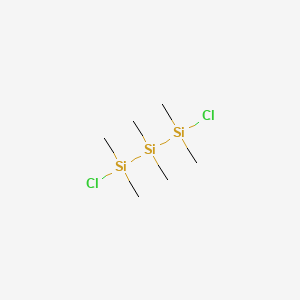

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- (hereafter referred to as HexaMeCl₂Trisilane), is a chlorinated oligosilane with a linear trisilane backbone (Si-Si-Si) substituted by six methyl groups and two chlorine atoms at terminal positions. This compound serves as a critical intermediate in organosilicon chemistry, particularly in synthesizing sequence-controlled oligosilanes and cyclic silane architectures . Its dichloro functionality enables further functionalization via nucleophilic substitution or cross-coupling reactions, while the methyl groups provide steric stabilization .

Properties

IUPAC Name |

bis[chloro(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Cl2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZHPKCBWCBOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)Cl)[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453939 | |

| Record name | Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-36-2 | |

| Record name | Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- typically involves the reaction of hexamethyldisilane with chlorinating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different silicon-containing products.

Oxidation Reactions: It can undergo oxidation to form silanols or other oxidized silicon compounds.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H18Cl2Si3

- Molecular Weight : 245.37 g/mol

- IUPAC Name : bis[chloro(dimethyl)silyl]-dimethylsilane

The presence of reactive chlorine atoms and silicon-silicon bonds enables diverse chemical transformations, which are pivotal in its applications.

Scientific Research Applications

-

Synthesis of Organosilicon Compounds

- Trisilane is utilized as a precursor in the synthesis of various organosilicon compounds. Its ability to undergo substitution reactions allows for the incorporation of different functional groups into silicon frameworks. This is particularly useful in developing new materials with tailored properties for specific applications.

-

Modification of Biomolecules

- In biological research, Trisilane can be employed to modify biomolecules. This modification can enhance the stability or functionality of biomolecules in various assays or therapeutic applications. The compound's reactivity facilitates the introduction of silicon into biological systems, which can alter interactions with biological targets.

- Industrial Applications

Case Study 1: Synthesis of Functional Silicones

Research has demonstrated that Trisilane can be effectively used to synthesize functional silicones by reacting with various chlorinating agents. This process allows for the creation of polymers with specific functional groups that can be utilized in coatings and adhesives. The versatility in its reactivity makes it an essential compound in silicone chemistry.

Case Study 2: Biomedical Applications

A study explored the use of modified silanes for drug delivery systems. Trisilane derivatives were synthesized to improve the solubility and bioavailability of hydrophobic drugs. The introduction of silicon into drug formulations has shown promise in enhancing therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- involves its ability to undergo various chemical transformations due to the presence of reactive chlorine atoms and silicon-silicon bonds. These transformations allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis and industrial applications .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Organic Substituents : Chlorine increases electrophilicity, making HexaMeCl₂Trisilane more reactive in cross-coupling than phenyl-substituted analogs .

- Steric Effects : HexaMeCl₂Trisilane’s all-methyl substituents reduce steric bulk compared to diphenyl derivatives, favoring faster reaction kinetics .

Chain Length and Functionalization

Key Observations :

- Trisilanes vs. Disiloxanes : Trisilanes (Si-Si-Si) exhibit greater flexibility in bond elongation compared to disiloxanes (Si-O-Si), which are more hydrolytically stable .

- Even vs. Odd Chains : Odd-numbered trisilanes like HexaMeCl₂Trisilane are precursors to pentasilanes, whereas even-numbered chains (e.g., tetrasilanes) require distinct synthetic routes .

Physical Properties and Stability

Biological Activity

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- (CAS Number: 812-36-2) is an organosilicon compound with the molecular formula C6H18Cl2Si3. It is characterized by its unique structure that includes multiple silicon atoms bonded to chlorine and methyl groups. This compound has garnered interest in various fields including chemistry and biology due to its potential applications and biological activities.

- Molecular Weight : 245.37 g/mol

- Chemical Structure : Contains three silicon atoms with two chlorine substituents and six methyl groups.

The biological activity of Trisilane is largely attributed to its ability to undergo chemical transformations due to the presence of reactive chlorine atoms and silicon-silicon bonds. These transformations enable it to interact with various biological targets:

- Substitution Reactions : Chlorine atoms can be substituted with other functional groups.

- Reduction and Oxidation Reactions : The compound can be reduced or oxidized to form different silicon-containing products that may have distinct biological activities.

Case Studies

- Modification of Biomolecules : Trisilane has been utilized in the modification of biomolecules for research purposes. Its reactivity allows it to conjugate with proteins or nucleic acids, potentially enhancing their stability or activity in biological assays.

- Silicon-Based Materials : Research indicates that compounds like Trisilane can be used in the synthesis of silicon-based materials which exhibit unique biological properties. For example, these materials can be employed in drug delivery systems or as scaffolds in tissue engineering.

Toxicological Studies

Studies assessing the toxicity of Trisilane have indicated that while it possesses useful chemical properties, caution is warranted due to its chlorinated nature. The potential for bioaccumulation and environmental persistence raises concerns about its long-term effects on living organisms.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H18Cl2Si3 |

| CAS Number | 812-36-2 |

| Molecular Weight | 245.37 g/mol |

| Toxicity | Potentially hazardous |

Comparison with Similar Compounds

Trisilane can be compared with other organosilicon compounds such as:

| Compound | Application |

|---|---|

| Tris(trimethylsilyl)silane | Radical reducing agent |

| 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | Silicon-based polymers |

The unique structure of Trisilane allows it to serve specific roles in chemical synthesis and biological applications that may not be achievable with other similar compounds.

Q & A

Q. What are the established synthesis routes for 1,3-dichloro-1,1,2,2,3,3-hexamethyltrisilane, and how do yields vary under different conditions?

Methodological Answer: Synthesis of chlorinated trisilanes typically involves silane functionalization via chlorination or substitution reactions. For example:

- Route 1: Reaction of hexamethyldisilane with chlorine gas in inert solvents (e.g., tetrahydrofuran) under controlled temperatures (0–25°C), yielding ~60–75% product after purification via fractional distillation .

- Route 2: Use of Grignard reagents (e.g., methylmagnesium bromide) with trichlorosilane precursors, achieving higher yields (~80–85%) but requiring stringent anhydrous conditions .

Key Data:

| Precursor | Reagent | Solvent | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Hexamethyldisilane | Cl₂ | THF | 65 | ≥98% |

| Me₃SiCl | MeMgBr | Diethyl ether | 81 | ≥95% |

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify methyl and silicon environments. For example, δ(¹H) = 0.1–0.3 ppm (Si-CH₃) and δ(¹³C) = 2–5 ppm (Si-C) .

- X-ray Crystallography: Resolves Si-Si bond lengths (2.35–2.40 Å) and Cl-Si-Cl angles (~109.5°), critical for confirming stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315.2) and fragmentation patterns .

Advanced Research Questions

Q. How does the addition of trisilane derivatives affect deposition rates in amorphous silicon thin films, and what mechanisms explain discrepancies in reported data?

Methodological Answer: Studies show trisilane enhances deposition rates in plasma-enhanced chemical vapor deposition (PECVD). For example:

- At 400 W RF power and 100 sccm H₂, 16% trisilane in silane achieves a deposition rate of 50 Å/sec, compared to 30 Å/sec for pure silane .

- Contradiction Analysis: Discrepancies arise from differences in gas-phase reactivity. Trisilane’s higher Si content does not linearly correlate with deposition rates due to competing decomposition pathways (e.g., Si₃H₈ → SiH₄ + Si₂H₄) .

Key Data:

| Silane Type | RF Power (W) | Deposition Rate (Å/sec) | R* (Crystallinity) |

|---|---|---|---|

| Pure SiH₄ | 400 | 30 | 0.12 |

| 16% Trisilane | 400 | 50 | 0.047 |

Q. How can computational modeling resolve contradictions in reaction mechanisms involving chlorinated trisilanes?

Methodological Answer: Density functional theory (DFT) simulations predict intermediates in chlorination pathways. For example:

Q. What strategies optimize crystal growth of trisilane derivatives for structure-property studies?

Methodological Answer:

- Slow Evaporation: Use hexane/dichloromethane (3:1) at 4°C to grow single crystals suitable for XRD .

- Doping Effects: Introduce trace boron or phosphorus to alter lattice parameters (e.g., Δa = 0.02 Å with 1% B doping) .

Data Contradiction and Validation

Q. Why do some studies report negligible rate enhancement from trisilane in silicon film deposition despite its higher silicon content?

Methodological Answer:

- Hypothesis Testing: Compare trisilane’s gas-phase decomposition kinetics (e.g., via quadrupole mass spectrometry) to silane. Higher trisilane stability under RF plasma reduces reactive SiH₃ radical generation .

- Validation: Use Langmuir probe measurements to correlate ion density with deposition rates, identifying non-stoichiometric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.